- Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-I, Tetrahedron, 2021, 92,
Cas no 933-40-4 (1,1-Dimethoxycyclohexane)
1,1-Dimethoxycyclohexane structure
Product Name:1,1-Dimethoxycyclohexane
CAS No:933-40-4
MF:C8H16O2
MW:144.211442947388
MDL:MFCD00043714
CID:807552
PubChem ID:87567881
Update Time:2025-11-06
1,1-Dimethoxycyclohexane Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexane,1,1-dimethoxy-
- 1,1-Dimethoxycyclohexane
- Cyclohexanone Dimethylketal
- Cyclohexanone dimethyl ketal
- 1,1-Dimethoxycyclohexane (ACI)
- Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)
- CS-0179761
- SCHEMBL201561
- Cyclohexanone, dimethyl acetal
- Cyclohexanone dimethyl ketal, 99%
- Cyclohexane, 1,1-dimethoxy-
- AKOS015851762
- dimethoxycyclohexane
- D1372
- DTXCID20161864
- cyclohexanone-dimethylacetal
- BS-22409
- DB-080889
- 1,1-dimethoxy-cyclohexane
- DTXSID00239373
- 933-40-4
- NS00096268
- MFCD00043714
- G77621
-
- MDL: MFCD00043714
- Inchi: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3
- InChI Key: XPIJMQVLTXAGME-UHFFFAOYSA-N
- SMILES: O(C1(CCCCC1)OC)C
Computed Properties
- Exact Mass: 144.11500
- Monoisotopic Mass: 144.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.948 g/mL at 25 °C(lit.)
- Boiling Point: 64°C/30mmHg(lit.)
- Flash Point: Fahrenheit: 111.2 ° f
Celsius: 44 ° c - Refractive Index: n20/D 1.439(lit.)
- PSA: 18.46000
- LogP: 1.93960
- Solubility: Not determined
1,1-Dimethoxycyclohexane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:3271
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16-S51
- Risk Phrases:R10
- HazardClass:3
- PackingGroup:III
1,1-Dimethoxycyclohexane Customs Data
- HS CODE:2911000000
- Customs Data:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,1-Dimethoxycyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1372-500ML |
1,1-Dimethoxycyclohexane |
933-40-4 | >96.0%(GC) | 500ML |
¥1,460.00 | 2021-05-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155850-100ML |
1,1-Dimethoxycyclohexane |
933-40-4 | 96% | 100ml |
¥1279.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155850-25ML |
1,1-Dimethoxycyclohexane |
933-40-4 | 96% | 25ml |
¥355.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155850-500ML |
1,1-Dimethoxycyclohexane |
933-40-4 | >96.0%(GC) | 500ML |
¥1,044.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155850-5ml |
1,1-Dimethoxycyclohexane |
933-40-4 | 96% | 5ml |
¥72.90 | 2023-09-03 | |
| TRC | D473813-250mg |
1,1-Dimethoxycyclohexane |
933-40-4 | 250mg |
$ 57.00 | 2023-09-07 | ||
| TRC | D473813-500mg |
1,1-Dimethoxycyclohexane |
933-40-4 | 500mg |
$ 75.00 | 2023-09-07 | ||
| TRC | D473813-2.5g |
1,1-Dimethoxycyclohexane |
933-40-4 | 2.5g |
$ 60.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04170-50ml |
1,1-DIMETHOXYCYCLOHEXANE |
933-40-4 | 99% | 50ml |
¥1188.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869249-100ml |
1,1-Dimethoxycyclohexane |
933-40-4 | 96% | 100ml |
498.00 | 2021-05-17 |
1,1-Dimethoxycyclohexane Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ; 6 h, 30 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol
Reference
- Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds, Journal of Organic Chemistry, 2002, 67(16), 5842-5845
Production Method 3
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ; 20 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborate, Synlett, 2004, (6), 1074-1076
Production Method 4
Reaction Conditions
1.1 Catalysts: Copper(II) tetrafluoroborate ; 2 min, 25 - 30 °C
Reference
- Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation, Tetrahedron Letters, 2005, 46(48), 8319-8323
Production Method 5
Reaction Conditions
1.1 Catalysts: Cadmium iodide
Reference
- Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiations, Chemistry Letters, 1999, (12), 1283-1284
Production Method 6
Production Method 7
Reaction Conditions
1.1 Catalysts: Tungsten oxide (WO) , Titania (sulfated) Solvents: Methanol ; 2 h, rt
Reference
- Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization Reactions, Chemistry of Materials, 2014, 26(9), 2803-2813
Production Method 8
Reaction Conditions
1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ; 20 - 40 min, rt
Reference
- Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetals, Youji Huaxue, 2009, 29(11), 1836-1839
Production Method 9
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 8 - 24 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt
Reference
- FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene Hydrofunctionalizations, ACS Catalysis, 2020, 10(24), 14349-14358
Production Method 10
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ; 8 h, 0.8 GPa, 40 °C
Reference
- High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enones, Synlett, 2005, (14), 2254-2256
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…
Reference
- Catalysis by heteropoly acids: some new aspects, Journal of Catalysis, 1989, 120(1), 282-6
Production Method 12
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 12 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled
Reference
- Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromatics, Tetrahedron Letters, 2013, 54(19), 2366-2368
Production Method 13
Reaction Conditions
1.1 Catalysts: Sodium sulfate Solvents: Methanol ; 2 min, rt
Reference
- Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalysts, Oriental Journal of Chemistry, 2002, 18(3), 521-524
Production Method 14
Reaction Conditions
1.1 12 h, 50 °C
Reference
- Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols, RSC Advances, 2014, 4(35), 18217-18221
Production Method 15
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
Reference
- Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketones, Synthetic Communications, 2008, 38(15), 2607-2618
Production Method 16
Reaction Conditions
Reference
- Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetals, Synthesis, 1981, (4), 282-3
Production Method 17
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol
Reference
- Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonates, Applied Organometallic Chemistry, 1995, 9, 473-8
Production Method 18
Reaction Conditions
1.1 Catalysts: Indium triflate Solvents: Dichloromethane ; 3 min, rt; 2 min, rt
Reference
- Indium triflate-mediated acetalization of aldehydes and ketones, Tetrahedron Letters, 2006, 47(52), 9317-9319
Production Method 19
Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Ce3+
Reference
- Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization Catalyst, Journal of Organic Chemistry, 1995, 60(13), 4039-43
Production Method 20
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt
Reference
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids, ACS Omega, 2018, 3(5), 4974-4985
1,1-Dimethoxycyclohexane Raw materials
1,1-Dimethoxycyclohexane Preparation Products
1,1-Dimethoxycyclohexane Related Literature
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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